6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Overview
Description
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated hydroxyquinoline derivative. It is characterized by the presence of a trifluoromethyl group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position on the quinoline ring. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that this compound serves as a precursor for synthesising thioquinolines , which are used to develop non-cytotoxic, potent and selective antitubercular agents .
Mode of Action
It is known that the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .
Biochemical Pathways
It is known that this compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .
Action Environment
It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the synthesis of thioquinolines and other derivatives. It interacts with enzymes such as phosphorus pentasulfide in pyridine to undergo thiolation reactions, leading to the formation of non-cytotoxic, potent, and selective antitubercular agents . Additionally, the hydroxyl group in this compound can undergo nucleophilic substitution, facilitating the synthesis of antiplasmodial agents for malaria treatment .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. For instance, its role in the synthesis of antitubercular agents suggests that it may impact the metabolic pathways of Mycobacterium tuberculosis, thereby inhibiting its growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo tautomerization, where the hydroxy group becomes a ketone and the imine changes to an amine, plays a significant role in its binding interactions and overall biochemical activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound in in vitro studies may lead to changes in cell viability and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of pathogens like Mycobacterium tuberculosis. At higher doses, it may cause toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in the synthesis of antitubercular and antiplasmodial agents indicates its involvement in metabolic pathways related to pathogen inhibition. Additionally, its interactions with specific enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to certain proteins can influence its distribution and overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate reagents. One common method includes the use of methyl acetates in the presence of a base . Another approach involves the thiolation reaction using phosphorus pentasulfide in pyridine to produce thioquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The hydroxyl group can undergo nucleophilic substitution to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like phosphorus pentasulfide and pyridine
Major Products
The major products formed from these reactions include various quinoline derivatives, such as thioquinolines and antiplasmodial agents .
Scientific Research Applications
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for antitubercular and antiplasmodial agents.
Medicine: Investigated for its potential as a non-cytotoxic, potent, and selective antitubercular agent.
Industry: Utilized in the development of agrochemicals and other industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Hydrazino-6-(trifluoromethyl)quinoline
- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Uniqueness
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDABQIPEQHTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301345 | |
Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-34-4 | |
Record name | 31009-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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